2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Description
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (CAS: 41339-61-1) is an indole derivative featuring a benzyloxy substituent at the 5-position of the indole ring and an ethanol group at the 3-position. This compound is primarily used in industrial and pharmaceutical research, as indicated by its safety data sheets . Its structure combines the aromatic indole core with polar hydroxyl and ether functionalities, making it a versatile intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUQUOZCKVQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353552 | |
| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41339-61-1 | |
| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to the indole structure, which is known to enhance its biological activity by improving its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The benzyloxy moiety may facilitate better membrane penetration, while the indole core can engage in interactions with enzymes and receptors involved in critical biological pathways.
Anticancer Properties
Research indicates that compounds with indole structures can induce apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways that regulate cell survival and death.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 25 | Induction of apoptosis |
| 1-(5-Benzyloxy-1H-indol-3-yl)ethanone | MCF-7 | 15 | Inhibition of proliferation |
| 5-Hydroxyindole | A549 | 30 | Cell cycle arrest |
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neurons from oxidative stress and inflammation, potentially through the modulation of neurotransmitter systems.
Table 2: Neuroprotective Activity Studies
| Compound Name | Model System | Effect Observed | Reference |
|---|---|---|---|
| This compound | SH-SY5Y Cells | Reduced oxidative stress | |
| 1-(5-Benzyloxy-1H-indol-3-yl)ethanone | Rat Model | Improved cognitive function |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the effects of various indole derivatives on cancer cell lines, this compound was found to exhibit significant cytotoxicity against HeLa cells with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of this compound in SH-SY5Y cells exposed to H2O2-induced oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved cellular integrity.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Halogen-Substituted Indole Ethanol Derivatives
- 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol (CAS: 850406-55-2): Substituents: Chlorine at the 5-position and methyl at the 1-position. Synthesis: Not explicitly detailed in evidence, but halogenation strategies likely involve electrophilic substitution .
Bromo/Fluoro-Substituted Indole Ethanol Derivatives
- 2-(5-Bromo-1H-indol-3-yl)ethanol and 2-(5-Fluoro-1H-indol-3-yl)ethanol: Substituents: Bromine or fluorine at the 5-position. Applications: Bromine’s electron-withdrawing nature may stabilize intermediates in cross-coupling reactions, while fluorine’s small size enhances metabolic stability .
Functional Group Analogs
Ethylamine Derivatives
- 5-Benzyloxy-1H-indole-3-ethanamine (CAS: 20776-45-8): Functional Group: Ethylamine (-CH2CH2NH2) instead of ethanol. Applications: Acts as a serotonin analog due to the amine group, which mimics neurotransmitters. Used in receptor-binding studies . Molecular Weight: 266.34 g/mol vs. 283.33 g/mol (calculated for the ethanol derivative) .
Acetic Acid Derivatives
- 2-(5-Benzyloxy-1H-indol-3-yl)acetic Acid (CAS: 4382-53-0):
Ketone Derivatives
- 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS: 93315-84-5): Functional Group: Ketone (-COCH3) instead of ethanol. Reactivity: The ketone group participates in nucleophilic additions, offering a handle for further derivatization. Molecular Weight: 265.31 g/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
